Phenol, 2,2'-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy-
Description
This compound is a trisubstituted 1,3,5-triazine derivative featuring two 5-butoxyphenol groups and a central 2,4-dibutoxyphenyl substituent. Its molecular formula is C₃₈H₅₀N₃O₆ (calculated molecular weight: 629.35 g/mol), with a SMILES notation of CCCCOC1=CC(=O)C(C=C1)=C2NC(=NC(N2)=C3C(=O)C=C(OCCCC)C=C3)C4=C(OCCCC)C=C(OCCCC)C=C4 . It is structurally characterized by:
- Butoxy chains: Four butyl ether groups (OCCCC) providing lipophilicity.
- Triazine core: Aromatic 1,3,5-triazine ring enabling π-π interactions and UV absorption.
- Phenolic hydroxyl groups: Contributing to hydrogen bonding and antioxidant activity.
Synthesis typically involves nucleophilic substitution on cyanuric chloride, followed by sequential substitution with phenolic and aryl groups under controlled conditions .
Properties
IUPAC Name |
5-butoxy-2-[4-(4-butoxy-2-hydroxyphenyl)-6-(2,4-dibutoxyphenyl)-1,3,5-triazin-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47N3O6/c1-5-9-19-43-26-13-16-29(32(41)23-26)35-38-36(30-17-14-27(24-33(30)42)44-20-10-6-2)40-37(39-35)31-18-15-28(45-21-11-7-3)25-34(31)46-22-12-8-4/h13-18,23-25,41-42H,5-12,19-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXGKQPTFWTTJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)OCCCC)OCCCC)C4=C(C=C(C=C4)OCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H47N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889118 | |
| Record name | Phenol, 2,2'-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Phenol, 2,2'-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
208343-47-9 | |
| Record name | 2,2′-[6-(2,4-Dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxyphenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208343-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenol, 2,2'-(6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(5-butoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208343479 | |
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| Record name | Phenol, 2,2'-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,2'-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 2,2'-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy- | |
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Preparation Methods
Synthesis of the 2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine Intermediate
The initial critical step in preparing the target compound is synthesizing the trisubstituted triazine intermediate bearing hydroxyphenyl groups, which later undergoes alkylation to install butoxy groups.
- Starting Materials: Cyanuric chloride and resorcinol (1,3-dihydroxybenzene).
- Catalyst: Combined immobilized catalysts or acidic ionic liquids.
- Solvent: Organic solvents such as toluene or ionic liquids.
- Reaction Conditions: Heating and stirring at 80–150 °C for 1–15 hours.
- Monitoring: Thin-layer chromatography (TLC) to track cyanuric chloride consumption.
- Work-up: Extraction with toluene, washing with water, drying, and solvent evaporation under reduced pressure to isolate the intermediate.
- The reaction between cyanuric chloride and resorcinol under catalytic conditions yields 2,4,6-tri(2,4-dihydroxyphenyl)-1,3,5-triazine.
- Acidic ionic liquids with substituents such as trifluoromethanesulfonate or carboxyl groups on alkyl chains (C1–C10) serve as efficient catalysts, enhancing yield and environmental friendliness.
- Reaction temperature is preferably maintained at around 110 °C to optimize conversion and minimize side reactions.
| Parameter | Details |
|---|---|
| Starting materials | Cyanuric chloride, Resorcinol |
| Catalyst | Immobilized catalyst / Acidic ionic liquid |
| Solvent | Toluene or ionic liquid |
| Temperature | 80–150 °C (preferably ~110 °C) |
| Reaction time | 1–15 hours |
| Monitoring | Thin-layer chromatography (TLC) |
| Work-up | Extraction, washing, drying, evaporation |
Alkylation to Introduce Butoxy Groups
Following the formation of the hydroxy-substituted triazine, selective alkylation with butyl halides is performed to yield the target bis-butoxyphenol triazine compound.
- Starting Material: 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine intermediate.
- Alkylating Agent: Butyl halide (e.g., butyl bromide or butyl chloride).
- Catalyst: Phase transfer catalysts (PTC) and alkaline solutions (e.g., potassium carbonate).
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF).
- Reaction Conditions: Heating at 90–110 °C with continuous stirring.
- Purification: Quenching with water, washing, recrystallization, filtration, and drying to obtain high purity product.
- The alkylation is carried out under phase transfer catalysis to facilitate the reaction between the phenolic hydroxyl groups and the butyl halide.
- The molar ratio of alkylating agent to hydroxy groups is controlled to minimize mono- or trialkylated byproducts, improving purity.
- The reaction temperature is gradually increased to reduce side reactions and improve yield.
- Purification steps include washing with water to remove inorganic salts, solvent removal under reduced pressure, and recrystallization to achieve high purity (>95%) of the bis-butoxyphenol triazine.
| Parameter | Details |
|---|---|
| Starting material | 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine |
| Alkylating agent | Butyl halide (e.g., butyl bromide) |
| Catalyst | Phase transfer catalyst, alkaline solution |
| Solvent | DMF or similar polar aprotic solvent |
| Temperature | 90–110 °C |
| Reaction time | Several hours (3–5 h typical) |
| Purification | Water quenching, washing, recrystallization, filtration, drying |
Alternative One-Step Synthesis Approaches
Some advanced methods reported for related triazine derivatives (e.g., bis-ethylhexyloxyphenol methoxyphenyl triazine) suggest direct one-step synthesis by reacting dichlorotriazine derivatives with alkoxyphenols in the presence of organic solvents and catalysts such as anhydrous ferric chloride.
- Reaction performed in organic solvents like 1,2-dichloroethane.
- Catalyst: Anhydrous ferric chloride added incrementally.
- Temperature control: Gradual heating from 40 °C to 70 °C to control reaction rate and reduce side reactions.
- Post-reaction work-up includes quenching with water, washing, desolventizing, recrystallizing, filtering, and drying.
- Yields up to 87%, with purity exceeding 99% by liquid chromatography.
Although this method is described for related compounds, it demonstrates a potential route for efficient preparation of similar triazine derivatives with alkoxyphenol substituents.
Summary Table of Preparation Methods
| Step | Method Details | Key Parameters | Yield & Purity |
|---|---|---|---|
| 1. Triazine Intermediate Synthesis | Cyanuric chloride + resorcinol; catalyzed by immobilized catalyst or acidic ionic liquid; heated 80–150 °C | Catalyst: immobilized/ionic liquid; solvent: toluene; 1–15 h reaction | High yield, controlled by TLC monitoring |
| 2. Alkylation with Butyl Halide | Alkylation of hydroxy groups with butyl halide under phase transfer catalysis; alkaline medium; DMF solvent | Temperature: 90–110 °C; controlled molar ratio; 3–5 h reaction | High purity (>95%), minimized side products |
| 3. One-step direct synthesis (analogous) | Dichlorotriazine + alkoxyphenol; catalyst: FeCl3; solvent: 1,2-dichloroethane; gradual heating | Temperature: 40–70 °C; catalyst addition in portions | Yield ~87%; purity >99% |
Research Findings and Notes
- The use of acidic ionic liquids as catalysts in the triazine core formation step offers environmental benefits and improved yields compared to traditional catalysts.
- Phase transfer catalysis in the alkylation step enhances the nucleophilic substitution efficiency, leading to better control over substitution patterns and product purity.
- Gradual temperature increase during the alkylation or one-step synthesis reduces side reactions such as over-alkylation or degradation, which is critical for obtaining high-purity products.
- The purification sequence involving quenching, washing, recrystallization, and drying is essential to remove inorganic residues and unreacted starting materials, ensuring product quality suitable for industrial applications.
- Analytical methods such as liquid chromatography and thin-layer chromatography are standard for monitoring reaction progress and assessing product purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy-] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often altering its UV absorption properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products often retain the core triazine structure but exhibit different chemical and physical properties .
Scientific Research Applications
Photostability and UV Protection
One of the primary applications of this compound is in the development of UV filters and stabilizers. Its structure allows it to absorb UV radiation effectively, making it valuable in formulations for:
- Sunscreens : Provides broad-spectrum UV protection.
- Cosmetic Products : Enhances the stability and longevity of formulations exposed to sunlight.
Data Table: UV Absorption Characteristics
| Property | Value |
|---|---|
| UV Absorption Range | 290-400 nm |
| Photostability | High |
| Solubility | Soluble in organic solvents |
Antioxidant Applications
The compound exhibits antioxidant properties that make it useful in various industrial applications:
- Plastics and Polymers : Acts as a stabilizer to prevent degradation due to oxidative stress.
- Food Packaging : Enhances shelf life by protecting contents from oxidative damage.
Case Study: Antioxidant Efficacy in Polymeric Materials
A study demonstrated that incorporating this phenolic compound into polyethylene significantly improved thermal stability and reduced oxidative degradation over time. The results indicated a prolongation of material life by approximately 30% compared to untreated samples.
Pharmaceutical Applications
Phenol derivatives are widely researched for their potential therapeutic effects. This specific compound has shown promise in:
- Drug Formulations : Its solubility profile allows for effective incorporation into various pharmaceutical preparations.
- Anticancer Research : Preliminary studies suggest that it may inhibit certain cancer cell lines due to its structural resemblance to known anticancer agents.
| Activity Type | Observed Effect |
|---|---|
| Cytotoxicity | Moderate inhibition |
| Antimicrobial Activity | Effective against certain bacterial strains |
Material Science Applications
In material science, this compound is investigated for its properties as a polymer additive:
- Coatings : Enhances the durability and resistance of coatings against environmental factors.
- Adhesives : Improves the bonding strength and thermal resistance of adhesive formulations.
Case Study: Performance in Coating Applications
Research conducted on coatings containing this phenolic compound showed a significant increase in resistance to UV light and moisture. Coatings with this additive maintained their integrity for over five years under outdoor exposure conditions.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy-] primarily involves the absorption of UV radiation. The compound absorbs UV light and dissipates the energy as heat, preventing the UV radiation from reaching and damaging the underlying material or skin. This process involves the excitation of electrons within the molecule, followed by non-radiative relaxation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Substituents | Molecular Formula | Key Functional Features |
|---|---|---|---|
| Target Compound | 2,4-Dibutoxyphenyl; 5-butoxyphenol ×2 | C₃₈H₅₀N₃O₆ | High lipophilicity (long-chain butoxy) |
| Bemotrizinol (BEMT) | 4-Methoxyphenyl; 5-(2-ethylhexyloxy)phenol ×2 | C₃₈H₄₉N₃O₅ | Broad-spectrum UV filter (UVA/UVB) |
| 2,4-Bis(2-hydroxyphenyl)-6-phenylamino-s-triazine | 2-Hydroxyphenyl ×2; phenylamino | C₂₀H₁₆N₄O₂ | Textile UV absorber; phenolic H-bonding |
| 2,2′-[(6-({4-Sulfamoylbenzyl}amino)-1,3,5-triazine-2,4-diyl)diimino]bis(3-hydroxypropanoic acid) | Sulfamoylbenzylamino; hydroxypropanoic acid ×2 | C₂₄H₂₈N₆O₈S | Enzyme inhibition (sulfonamide group) |
Key Observations :
- Lipophilicity : The target compound’s butoxy groups confer higher logP (~9.5 estimated) compared to BEMT (logP = 8.03) .
- UV Absorption : BEMT’s ethylhexyloxy and methoxyphenyl groups enhance UVB/UVA absorption (λmax ~310 nm) , whereas the target compound’s absorption profile is untested but expected to shift due to butoxy’s electron-donating effects.
- Applications : BEMT is FDA-approved for sunscreens (up to 10% concentration) , while the target compound lacks regulatory approval data.
Physicochemical Properties
Notes:
- The target compound’s insolubility limits its use in aqueous formulations but makes it suitable for lipid-based systems.
- BEMT’s photostability is attributed to resonance stabilization of the triazine ring .
Biological Activity
Phenol derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. The compound Phenol, 2,2'-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy-] (CAS No. 208343-47-9) is a notable example that exhibits potential applications in various therapeutic areas.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₃₈H₄₉N₃O₆
- Molecular Weight : 629.78 g/mol
- IUPAC Name : 2,4-Bis(2-hydroxy-4-butoxyphenyl)-6-(2,4-dibutoxyphenyl)-1,3,5-triazine
This compound is characterized by its triazine core, which is known for its UV-absorbing properties and potential biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various phenolic compounds. For instance:
- Cytotoxicity : The compound has shown significant cytotoxic effects against several cancer cell lines including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. This cytotoxicity is often linked to the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production .
- Mechanism of Action : The mechanism involves the inhibition of DNA synthesis and causing DNA damage through single and double-strand breaks. Such damage is less likely to be repaired by cellular mechanisms, leading to increased cell death .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activities:
- Bacterial Inhibition : Similar phenolic compounds have been noted for their activity against antibiotic-resistant strains of bacteria. The introduction of specific functional groups can enhance this activity significantly .
UV Absorption
Phenol derivatives like this compound are also utilized as UV absorbers in various applications:
- Photoprotection : The high extinction coefficient in the UV-A region makes it suitable for protecting light-sensitive materials such as photographic papers and coatings. This property is essential for maintaining the integrity of products exposed to sunlight .
Case Studies
- Antitumor Efficacy : A study investigating the effects of phenolic compounds on cancer cell lines demonstrated that derivatives with similar structures exhibited potent antitumor activity through apoptosis induction and ROS generation. The selectivity index relative to healthy tissues was favorable compared to traditional chemotherapeutics like Doxorubicin .
- UV Absorption Applications : Research on UV absorbers has shown that compounds with triazine moieties provide robust protection against photodegradation in industrial coatings. The effectiveness was evaluated through accelerated aging tests which confirmed their stability and performance over time .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for producing Phenol, 2,2'-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy-?
Methodological Answer : Synthesis typically involves nucleophilic substitution reactions on triazine cores. For example, refluxing 2,4-dichloro-6-(2,4-dibutoxyphenyl)-1,3,5-triazine with substituted phenols (e.g., 5-butoxyphenol) in ethanol with glacial acetic acid as a catalyst . Reaction optimization includes adjusting molar ratios (e.g., 1:2 for triazine:phenol), solvent polarity, and reflux duration (4–8 hours). Post-reaction purification via vacuum evaporation and recrystallization ensures high yields (>80%) .
Q. How can researchers characterize the structural purity of this compound?
Methodological Answer : Use a combination of:
Q. Table 1: Key Characterization Parameters
| Technique | Target Data | Reference |
|---|---|---|
| ¹H NMR | δ 1.0–1.5 ppm (butoxy CH₂) | |
| HPLC-MS | Retention time ≥10 min, purity >95% | |
| FT-IR | C-O-C stretch (~1250 cm⁻¹) |
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound?
Methodological Answer : Adopt a split-plot factorial design to test variables:
Q. How can researchers assess the compound’s stability under environmental conditions?
Methodological Answer :
- Photodegradation studies : Expose to UV-B radiation (280–320 nm) and monitor degradation via HPLC .
- Hydrolytic stability : Incubate in buffers (pH 4–9) at 40°C for 30 days; quantify intact compound using LC-MS .
Q. What methods are recommended for detecting trace amounts of this compound in biological matrices?
Methodological Answer :
- Solid-phase extraction (SPE) followed by UHPLC-QTOF-MS with a detection limit of 0.1 ppb .
- Validate recovery rates (>85%) using spiked plasma or tissue homogenates .
Advanced Research Questions
Q. How can computational modeling predict the environmental fate of this compound?
Methodological Answer :
Q. What mechanisms underlie its biological activity in cellular systems?
Methodological Answer :
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
Methodological Answer :
- Conduct meta-analysis of replicates (≥4 per condition) to identify outliers .
- Apply multivariate ANOVA to isolate confounding variables (e.g., solvent polarity, temperature fluctuations) .
Q. What strategies improve the compound’s stability in aqueous formulations?
Methodological Answer :
Q. How does this compound compare to triazine-based analogs (e.g., Bemotrizinol) in environmental impact?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
